molecular formula C11H13NO3 B177662 Isopropyl 3-Acetylpyridine-2-carboxylate CAS No. 195812-68-1

Isopropyl 3-Acetylpyridine-2-carboxylate

Cat. No. B177662
CAS RN: 195812-68-1
M. Wt: 207.23 g/mol
InChI Key: KTGMAKWQZOTIDD-UHFFFAOYSA-N
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Description

Isopropyl 3-Acetylpyridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The IUPAC name for this compound is isopropyl 3-acetyl-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-7(2)15-11(14)10-9(8(3)13)5-4-6-12-10/h4-7H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carboxylic acids and their derivatives, which this compound is a part of, are known to undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 207.23 . The compound’s formula is C11H13NO3 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Kinetic Studies

Isopropyl 3-Acetylpyridine-2-carboxylate is studied in relation to the stability and kinetics of reactions. For instance, Blanch and Andersen (1968) investigated the decomposition of phosphonylated oximes, including those derived from acetylpyridine compounds, in alkaline solutions. This research is crucial for understanding the reaction mechanisms and kinetics of these compounds (Blanch & Andersen, 1968).

Calcium Channel Modulation

In the study of calcium channel modulation, Vo et al. (1995) synthesized a group of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate isomers. These compounds were found to have significant effects on calcium channels, which are vital for understanding cardiac and smooth muscle function (Vo et al., 1995).

Coordination Chemistry

The compound's relevance in coordination chemistry is exemplified by Guo et al. (2016), who explored the self-assembly of coordination compounds using pyridine-tetrazole-carboxylate ligands. Their work highlights how isomer variations of these compounds can lead to different structural formations, such as mononuclear structures or two-dimensional networks (Guo et al., 2016).

Alkylation Studies

Research by Rubina et al. (1989) demonstrated the regiospecific alkylation of isomeric acetylpyridines, yielding corresponding isopropyl and tert-butyl pyridyl ketones. This research provides insight into the chemical transformations and alkylation processes of these compounds (Rubina et al., 1989).

Synthesis and Reaction Mechanisms

Su et al. (2009) reported on the synthesis of novel compounds from 6-acetylpyridine-2-carboxylic acid, demonstrating the versatility of acetylpyridine compounds in creating diverse chemical structures. This research sheds light on the potential applications and reaction mechanisms of these compounds (Su et al., 2009).

Pyrroledione-Pyrroledione Recyclization

The work of Silaichev et al. (2010) on pyrroledione-pyrroledione recyclization involving isopropyl 2-oxoacetates highlights the complex reaction pathways and potential applications of these compounds in organic synthesis (Silaichev et al., 2010).

Microwave-Promoted Reactions

Su et al. (2007) explored microwave-promoted reactions of ethyl 6-acetylpyridine-2-carboxylate, providing insights into the efficiency and outcomes of using microwave irradiation in chemical syntheses (Su et al., 2007).

Pharmacological Screening

Abd El-Latif et al. (2007) focused on synthesizing heterocyclic derivatives using nicotinic acid, including 3-acetylpyridine, for pharmacological screening. Their findings contribute to the understanding of the potential medical applications of these compounds (Abd El-Latif et al., 2007).

Safety and Hazards

The safety data sheet for Isopropyl 3-Acetylpyridine-2-carboxylate indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as an irritant .

properties

IUPAC Name

propan-2-yl 3-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)15-11(14)10-9(8(3)13)5-4-6-12-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGMAKWQZOTIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396009
Record name Isopropyl 3-Acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195812-68-1
Record name Isopropyl 3-Acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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